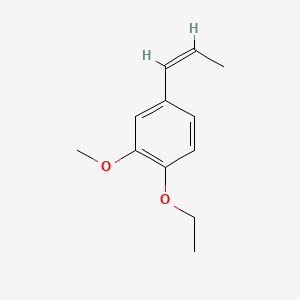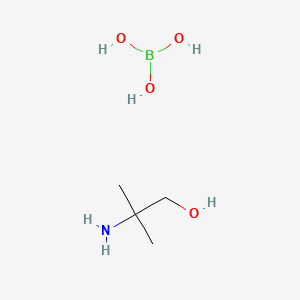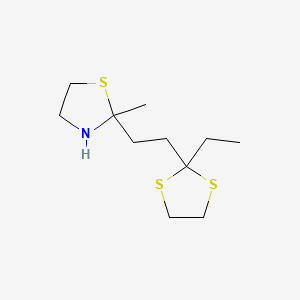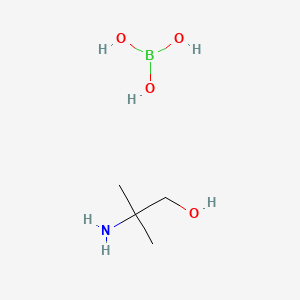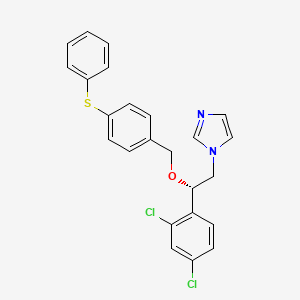
(S)-fenticonazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-fenticonazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-fenticonazole typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an appropriate dicarbonyl compound with an amine.
Introduction of the chiral center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Functionalization of the imidazole ring:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(S)-fenticonazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different levels of antifungal activity.
科学研究应用
(S)-fenticonazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of antifungal therapies for treating skin and mucous membrane infections.
Industry: Employed in the formulation of antifungal creams, ointments, and other topical applications.
作用机制
(S)-fenticonazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
相似化合物的比较
Similar Compounds
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Miconazole: Also an imidazole derivative used to treat fungal infections.
Ketoconazole: A broad-spectrum antifungal agent with a similar structure and function.
Uniqueness
(S)-fenticonazole is unique due to its specific stereochemistry, which can influence its binding affinity and efficacy. The (S)-enantiomer is often more active than the ®-enantiomer, making it a preferred choice in antifungal treatments.
属性
CAS 编号 |
1268165-30-5 |
|---|---|
分子式 |
C24H20Cl2N2OS |
分子量 |
455.4 g/mol |
IUPAC 名称 |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m1/s1 |
InChI 键 |
ZCJYUTQZBAIHBS-XMMPIXPASA-N |
手性 SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)


